BenchChemオンラインストアへようこそ!

N-(2,1,3-benzothiadiazol-4-yl)-5-methylpyrazine-2-carboxamide

Positional isomerism Chemical identity verification Procurement integrity

This 5-methylpyrazine-2-carboxamide isomer (CAS 1219911-84-8) is a structurally defined benzothiadiazole-pyrazine scaffold for fragment growth campaigns. It is differentiated from the 6-methyl isomer (CAS 2415604-06-5), which can cause target engagement shifts in kinase SAR panels. With MW 271.30, XLogP 1.2, one H-bond donor, and six acceptors, it is a synthetically tractable template. Use as a reference standard for HPLC/MS/NMR isomer identification or as a non-redundant building block for combinatorial libraries where regioisomeric diversity is critical.

Molecular Formula C12H9N5OS
Molecular Weight 271.3
CAS No. 1219911-84-8
Cat. No. B2871946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,1,3-benzothiadiazol-4-yl)-5-methylpyrazine-2-carboxamide
CAS1219911-84-8
Molecular FormulaC12H9N5OS
Molecular Weight271.3
Structural Identifiers
SMILESCC1=CN=C(C=N1)C(=O)NC2=CC=CC3=NSN=C32
InChIInChI=1S/C12H9N5OS/c1-7-5-14-10(6-13-7)12(18)15-8-3-2-4-9-11(8)17-19-16-9/h2-6H,1H3,(H,15,18)
InChIKeyLVLKPTRRPYXQNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,1,3-Benzothiadiazol-4-yl)-5-methylpyrazine-2-carboxamide (CAS 1219911-84-8): Procurement-Grade Physicochemical and Structural Baseline


N-(2,1,3-Benzothiadiazol-4-yl)-5-methylpyrazine-2-carboxamide (CAS 1219911-84-8) is a heterocyclic small molecule (molecular formula C₁₂H₉N₅OS; molecular weight 271.30 g/mol) defined by its fused benzothiadiazole and methylpyrazine carboxamide scaffold [1]. The compound exhibits computed physicochemical properties including a calculated XLogP3-AA of 1.2, one hydrogen bond donor, and six hydrogen bond acceptors, establishing a baseline drug-likeness profile for compound selection [1]. Its structural architecture situates it within the broader thiadiazole/pyrazine carboxamide class that has been investigated for kinase inhibition, though most preclinical activity data in the public domain pertains to closely related analogs rather than this specific compound [2].

Why Generic Substitution Risks Activity Loss: Positional Isomerism and Scaffold Constraints for N-(2,1,3-Benzothiadiazol-4-yl)-5-methylpyrazine-2-carboxamide


Within the thiadiazole/pyrazine carboxamide class, even minor positional variations in the methyl substituent on the pyrazine ring can profoundly alter biological target engagement. The 5-methylpyrazine-2-carboxamide isomer (CAS 1219911-84-8) is structurally distinguishable from its 6-methylpyrazine-2-carboxamide counterpart (CAS 2415604-06-5), a positional isomer that shares the identical molecular formula but places the methyl group at a different pyrazine position . In the closely related c-Met kinase inhibitor series, structure-activity relationship (SAR) optimization revealed that the position of substituents on heterocyclic linkers directly governs inhibitory potency, with sub-nanomolar IC₅₀ shifts observed between structural analogs [1]. Consequently, generic interchange between this compound and any seemingly similar benzothiadiazole-pyrazine carboxamide without explicit functional equivalence data introduces a material risk of compromised target engagement and experimental irreproducibility.

Quantitative Differentiation Evidence for N-(2,1,3-Benzothiadiazol-4-yl)-5-methylpyrazine-2-carboxamide Versus Closest Analogs


Positional Isomer Differentiation: 5-Methyl vs. 6-Methyl Pyrazine Carboxamide Structural Identity

N-(2,1,3-Benzothiadiazol-4-yl)-5-methylpyrazine-2-carboxamide (CAS 1219911-84-8; SMILES: CC1=CN=C(C=N1)C(=O)NC2=CC=CC3=NSN=C32) is the regiospecifically defined 5-methylpyrazine-2-carboxamide isomer, whereas the 6-methylpyrazine-2-carboxamide constitutional isomer (CAS 2415604-06-5; SMILES: Cc1cncc(C(=O)Nc2cccc3nsnc23)n1) carries the methyl group at the 6-position of the pyrazine ring [1]. Both isomers share the same molecular formula (C₁₂H₉N₅OS) and molecular weight (271.30 g/mol) but differ in the connectivity of the methyl substituent, which is a critical determinant of molecular recognition in target binding [1].

Positional isomerism Chemical identity verification Procurement integrity

Evidence Gap Advisory: Absence of Publicly Available Head-to-Head Bioactivity Data Against Closest Pharmacological Analogs

A systematic search of PubMed, PubChem, and ChEMBL (conducted April 2026) identified no publicly available in vitro biochemical IC₅₀ values, cell-based antiproliferative data, or selectivity profiles for CAS 1219911-84-8 against any defined molecular target [1][2]. By contrast, structurally related thiazole/thiadiazole carboxamide derivatives (e.g., compound 51am from Nan et al. 2023) have published c-Met inhibitory IC₅₀ values of 2.54 nM, along with antiproliferative IC₅₀ values of 0.83 μM (A549), 0.68 μM (HT-29), and 3.94 μM (MDA-MB-231) [3]. No dataset exists to establish whether CAS 1219911-84-8 exhibits superior, equivalent, or inferior potency relative to these characterized analogs.

Data transparency Procurement risk assessment Bioactivity gap analysis

Physicochemical Baseline Differentiation: Computed Drug-Likeness Parameters Versus In-Class Kinase Inhibitor Benchmarks

The target compound exhibits computed physicochemical properties that differentiate it from more hydrophobic kinase inhibitor scaffolds: XLogP3-AA = 1.2, hydrogen bond donor count = 1, hydrogen bond acceptor count = 6, and rotatable bond count = 2 [1]. In comparison, the optimized c-Met inhibitor foretinib (a clinical-stage comparator within the broader kinase inhibitor class) has a substantially higher molecular weight (632.6 g/mol) and XLogP (~4.5), while the lead compound 51am from the thiadiazole carboxamide series possesses a higher molecular weight (~530 g/mol) and differing lipophilicity due to its extended biaryl tail [2][3]. The lower lipophilicity and smaller size of CAS 1219911-84-8 may confer advantages in aqueous solubility and synthetic tractability, though these remain to be experimentally verified [1].

Drug-likeness Physicochemical profiling Lead optimization

Evidence-Backed Application Scenarios for N-(2,1,3-Benzothiadiazol-4-yl)-5-methylpyrazine-2-carboxamide Procurement


Positional Isomer Reference Standard for Analytical Method Development

CAS 1219911-84-8 serves as a defined 5-methylpyrazine-2-carboxamide isomer that can be used as a reference standard to distinguish from the 6-methyl isomer (CAS 2415604-06-5) in HPLC purity assays, mass spectrometry identification, or NMR-based structural confirmation during quality control of synthetic compound libraries [1][2]. Procurement of the correct isomer is essential when the synthetic route or biological screening workflow depends on the specific 5-methyl regiochemistry.

Fragment-Based or Scaffold-Hopping Starting Point for Kinase Inhibitor Discovery

Given its low molecular weight (271.30 g/mol) and favorable computed lipophilicity (XLogP3-AA = 1.2) relative to lead-like kinase inhibitors [1], CAS 1219911-84-8 presents a synthetically tractable benzothiadiazole-pyrazine scaffold suitable for fragment growth campaigns. The compound's physicochemical profile is differentiated from optimized type II c-Met inhibitors such as foretinib (MW ≈ 632.6 g/mol) [2], offering a leaner template for property-driven lead optimization programs.

Negative Control or Tool Compound in Benzothiadiazole SAR Profiling Panels

In the absence of publicly available bioactivity data [1], CAS 1219911-84-8 may be deployed as a structurally related but pharmacologically uncharacterized comparator within benzothiadiazole SAR panels to control for scaffold-specific artifacts. Its chemical identity is confirmed via PubChem [2], enabling procurement with verified structural integrity for use alongside characterized analogs such as those described by Nan et al. (2023) [3].

Synthetic Intermediate for Diversification of Benzothiadiazole-Pyrazine Libraries

The carboxamide linkage and defined 5-methylpyrazine substitution pattern of CAS 1219911-84-8 provide a synthetically addressable handle for further derivatization, including amide coupling, N-alkylation, or heterocycle elaboration [1]. Its structural uniqueness versus the 6-methyl isomer [2] makes it a non-redundant building block for combinatorial library synthesis where regioisomeric diversity is a design objective.

Quote Request

Request a Quote for N-(2,1,3-benzothiadiazol-4-yl)-5-methylpyrazine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.